molecular formula C8H6F2O B1396710 2,5-Difluoro-4-methylbenzaldehyde CAS No. 879093-07-9

2,5-Difluoro-4-methylbenzaldehyde

Cat. No. B1396710
M. Wt: 156.13 g/mol
InChI Key: WPWOEUBXPUQBIK-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methylbenzaldehyde is a chemical compound with the molecular weight of 156.13 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 2,5-Difluoro-4-methylbenzaldehyde can be represented by the InChI code 1S/C8H6F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 . This indicates that the compound has a benzene ring with two fluorine atoms, one methyl group, and one aldehyde group attached to it.

Scientific Research Applications

Catalysis and Chemical Synthesis

2,5-Difluoro-4-methylbenzaldehyde plays a role in catalytic processes and chemical synthesis. For example, it can be involved in self-terminated cascade reactions producing methylbenzaldehydes, as seen in the synthesis of phthalic anhydride and terephthalic acid. These compounds are essential in the production of plastics and synthetic fibers (Moteki, Rowley, & Flaherty, 2016). Additionally, it finds use in the wavelength-dependent conversion of photoinduced ligation reactions, showing the importance of absorbance and reactivity for effective reaction design (Menzel et al., 2017).

Environmental Applications

2,5-Difluoro-4-methylbenzaldehyde is used in environmental applications like the synthesis of fluorinated microporous polyaminals, which are effective for adsorbing carbon dioxide and have high selectivities over nitrogen and methane. This application is crucial in addressing environmental concerns like greenhouse gas emissions (Li, Zhang, & Wang, 2016).

Photophysical Studies

It is also significant in photophysical studies. For instance, the study of substituent effects on the photochemistry of o-tolualdehydes, including 2-methylbenzaldehydes, helps in understanding photochemical processes relevant in organic chemistry (Charlton & Koh, 1988).

Material Science

In material science, it contributes to the development of advanced materials, such as in the synthesis of Schiff base compounds used as selective fluorescent pH sensors, vital for various scientific and industrial applications (Saha et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,5-difluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWOEUBXPUQBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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